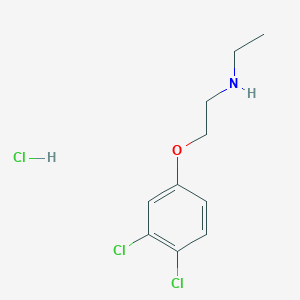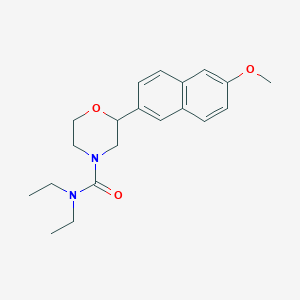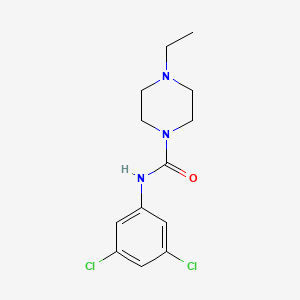
2-(3,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenoxy)-N-ethylethanamine;hydrochloride is a compound known for its significant regulatory effects on plant growth and development. It is a tertiary amine bioregulator that has been studied for its potential to enhance crop yield and stress tolerance in plants .
Preparation Methods
The synthesis of 2-(3,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often include the use of solvents like diethyl ether and acetone, and the reaction is typically carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3,4-Dichlorophenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-8-3-4-9(11)10(12)7-8;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYXUMYMTIGVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5368673.png)
![METHYL 2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B5368692.png)

![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-naphthylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5368738.png)
![(5E)-1-benzyl-5-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5368742.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)
![1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one](/img/structure/B5368757.png)
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![4-{(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5368764.png)
